4'-Methyl-biphenyl-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4'-Methyl-biphenyl-2-ylamine, such as benzimidazoles with biphenyl tetrazole substituents, involves multi-step reactions including cyclocondensation and Schiff base formation. These processes often use reagents like nitric acid, sulfuric acid, and anhydrous ZnCl2 for bromination and condensation reactions (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The crystal and molecular structure of compounds closely related to 4'-Methyl-biphenyl-2-ylamine has been elucidated using X-ray crystallography. These studies provide insights into the geometrical parameters such as bond lengths and angles, which are crucial for understanding the molecular stability and reactivity (Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactivity and properties of 4'-Methyl-biphenyl-2-ylamine derivatives have been explored through various reactions, including electropolymerization. These studies reveal how substituents on the biphenyl ring influence the polymerization process and the resulting polymer's properties (Baş & Bıyıklıoğlu, 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallinity, of compounds related to 4'-Methyl-biphenyl-2-ylamine, are significant for their application in materials science. High thermal stability and specific crystalline structures are desirable for their use in electronic and photonic devices (Li et al., 2013).
Scientific Research Applications
Antihypertensive Activity : A study by Sharma, Kohli, and Sharma (2010) describes the synthesis of derivatives of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were synthesized using a process involving biphenyl tetrazole with different amino group substitutions and showed significant antihypertensive activity in screening tests (Sharma, Kohli, & Sharma, 2010).
Antiviral Activity : Luo et al. (2012) conducted a study on the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation. This process involved the reaction of substituted-2-aminobenzonitrile with other compounds to form derivatives that displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Photodecomposition Studies : Androsov and Neckers (2007) explored the photodecomposition of tris(benzotrizol-1-yl)methane, which produced derivatives including [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine. This study contributed to the understanding of the behavior of these compounds under photolytic conditions (Androsov & Neckers, 2007).
Cancer Research : Zhou et al. (2008) discussed the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase inhibitor with potential as an anticancer drug. This compound showed promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Organic Light-Emitting Devices (OLEDs) : Li et al. (2013) synthesized stable bis(diarylamino)biphenyl derivatives for use as hole-transporting materials in OLEDs. These compounds showed high thermal stability and good operational stability, making them promising candidates for OLED applications (Li et al., 2013).
Antimicrobial Properties : Abdel-megeed et al. (2012) synthesized a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates with significant antimicrobial activities against various bacterial and fungal strains (Abdel-megeed et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds, such as 4-aminobiphenyl, cause dna damage, which is thought to be mediated by the formation of dna adducts .
Biochemical Pathways
It is known that similar compounds can lead to the formation of reactive oxygen species during metabolism, causing dna damage .
Pharmacokinetics
The compound has a molecular weight of 18325, which suggests it may have good bioavailability . The compound’s boiling point is 318.7°C at 760 mmHg, and it has a vapor pressure of 0.000355mmHg at 25°C .
Result of Action
Similar compounds are known to cause dna damage, which can lead to various cellular effects .
properties
IUPAC Name |
2-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQFNGGFMEIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363667 | |
Record name | 4'-Methyl-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204-43-9 | |
Record name | 4'-Methyl-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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